

# In vitro antibacterial spectrum of SPR719 (active form of Fobrepodacin)

Author: BenchChem Technical Support Team. Date: December 2025



# In Vitro Antibacterial Spectrum of SPR719: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fobrepodacin** (SPR720) is a novel, orally bioavailable aminobenzimidazole prodrug currently under investigation for the treatment of nontuberculous mycobacterial (NTM) infections.[1][2] Its active form, SPR719, targets a novel mechanism of action by inhibiting the essential ATPase activity of the GyrB subunit of DNA gyrase in mycobacteria.[3][4] This unique target distinguishes it from existing antibiotics, including fluoroquinolones which target the GyrA subunit.[5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of SPR719 against a range of clinically relevant NTM species, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

## In Vitro Antibacterial Activity of SPR719

SPR719 has demonstrated potent in vitro activity against a broad spectrum of NTM species, including both rapidly and slowly growing mycobacteria.[6] Its efficacy extends to strains that are resistant to current standard-of-care agents.[7]

### **Quantitative Summary of In Vitro Activity**



### Foundational & Exploratory

Check Availability & Pricing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key pharmacodynamic parameters used to quantify the in vitro activity of an antimicrobial agent. The following tables summarize the MIC and MBC data for SPR719 against various NTM clinical isolates.

Table 1: In Vitro Activity of SPR719 against Slowly Growing Mycobacteria (SGM)



| Organis<br>m                                   | No. of<br>Isolates | MIC<br>Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | MBC<br>Range<br>(μg/mL) | MBC <sub>90</sub><br>(μg/mL) | Referen<br>ce |
|------------------------------------------------|--------------------|-------------------------|------------------|------------------------------|-------------------------|------------------------------|---------------|
| Mycobact<br>erium<br>avium                     | -                  | 0.5 - 8                 | -                | 8                            | 0.5 - 8                 | 8                            | [8]           |
| Mycobact<br>erium<br>intracellul<br>are        | -                  | -                       | -                | -                            | -                       | -                            |               |
| Mycobact<br>erium<br>avium<br>complex<br>(MAC) | -                  | -                       | -                | 2                            | -                       | -                            | [7][9]        |
| Mycobact<br>erium<br>kansasii                  | 95% of isolates    | ≤1                      | -                | 0.25                         | 0.031 -<br>16           | 0.5                          | [8]           |
| Mycobact<br>erium<br>ulcerans                  | 10                 | 0.125 -<br>0.25         | -                | -                            | -                       | -                            | [3][10]       |
| Mycobact<br>erium<br>marinum                   | -                  | 0.125 - 4               | -                | -                            | -                       | -                            | [3][10]       |
| Mycobact<br>erium<br>chimaera                  | -                  | 0.125 - 4               | -                | -                            | -                       | -                            | [3][10]       |

Table 2: In Vitro Activity of SPR719 against Rapidly Growing Mycobacteria (RGM)



| Organis<br>m                         | No. of<br>Isolates | MIC<br>Range<br>(μg/mL) | MIC₅ο<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | MBC<br>Range<br>(μg/mL) | MBC <sub>90</sub><br>(μg/mL) | Referen<br>ce |
|--------------------------------------|--------------------|-------------------------|------------------|------------------------------|-------------------------|------------------------------|---------------|
| Mycobact<br>erium<br>abscessu<br>s   | 72% of isolates    | 0.125 - 8               | 2                | 4                            | 0.5 - 16                | 8                            | [8]           |
| Mycobact<br>erium<br>massilien<br>se | 95% of isolates    | ≤2                      | -                | 2                            | -                       | 4                            | [8]           |
| Mycobact<br>erium<br>fortuitum       | 64% of isolates    | ≤2                      | -                | -                            | -                       | -                            | [8]           |
| M.<br>abscessu<br>s<br>complex       | 53                 | -                       | 2                | 4                            | -                       | -                            | [6][7]        |
| M.<br>chelonae                       | -                  | -                       | 4                | -                            | -                       | -                            | [6]           |
| M.<br>immunog<br>enum                | -                  | -                       | 4                | -                            | -                       | -                            | [6]           |
| M.<br>mucogen<br>icum<br>group       | -                  | -                       | 0.06             | -                            | -                       | -                            | [6]           |

## **Experimental Protocols**

The in vitro activity data for SPR719 was primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M24-A2 for susceptibility testing of mycobacteria.[6]



### **Minimum Inhibitory Concentration (MIC) Determination**

The general workflow for determining the MIC of SPR719 is as follows:



Click to download full resolution via product page

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

### **Detailed Steps:**

• Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.



- Drug Dilution: Serial two-fold dilutions of SPR719 are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculation: Microtiter plates containing the drug dilutions are inoculated with the bacterial suspension.
- Incubation: The plates are incubated at the optimal temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days for slowly growing mycobacteria and 3-5 days for rapidly growing mycobacteria).
- MIC Reading: The MIC is determined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[10]

## Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC can be ascertained to evaluate the bactericidal versus bacteriostatic activity of the compound.





Click to download full resolution via product page

Workflow for Minimum Bactericidal Concentration (MBC) Determination.

### **Detailed Steps:**

- Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
- Plating: These aliquots are plated onto an appropriate antibiotic-free agar medium.
- Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.



 MBC Determination: The MBC is defined as the lowest concentration of SPR719 that results in a ≥99.9% reduction in the initial bacterial inoculum.

### **Mechanism of Action**

SPR719 exerts its antibacterial effect by targeting DNA gyrase, an essential enzyme in bacteria responsible for maintaining DNA supercoiling and facilitating DNA replication.[11] Specifically, SPR719 inhibits the ATPase activity of the GyrB subunit.[3][7] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.



Click to download full resolution via product page

Mechanism of Action of SPR719.

By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA. This disruption of DNA topology ultimately inhibits DNA replication and transcription, leading to bacterial cell death.



### Conclusion

SPR719, the active form of **fobrepodacin**, demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action, targeting the GyrB subunit of DNA gyrase, makes it a promising candidate for the treatment of NTM infections, including those caused by drug-resistant strains. Further clinical evaluation of **fobrepodacin** (SPR720) is ongoing to determine its safety and efficacy in patients with NTM pulmonary disease.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. <i>In vitro</i> activity of SPR719 against <i>Mycobacterium ulcerans</i> ,
   Mycobacterium marinum</i> and <i>Mycobacterium chimaera</i> ProQuest [proquest.com]
- 11. go.drugbank.com [go.drugbank.com]



 To cite this document: BenchChem. [In vitro antibacterial spectrum of SPR719 (active form of Fobrepodacin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#in-vitro-antibacterial-spectrum-of-spr719-active-form-of-fobrepodacin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com